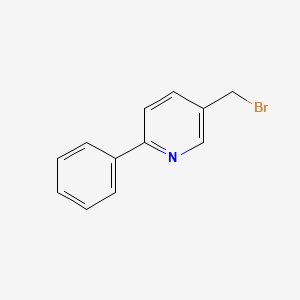

5-(Bromomethyl)-2-phenylpyridine

Description

Significance of Pyridine-Based Chemical Scaffolds in Organic and Inorganic Chemistry

Pyridine (B92270) and its derivatives represent one of the most important classes of heterocyclic compounds in chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif found in a vast array of natural and synthetic molecules. evitachem.com In nature, the pyridine scaffold is present in essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes (NAD, NADP). fishersci.ca This prevalence in biological systems has made it a "privileged scaffold" in medicinal chemistry and drug discovery.

Pyridine-based frameworks are integral components in over 7,000 existing drug molecules and a significant number of recently approved pharmaceuticals by the US FDA. bldpharm.comrsc.org Their inclusion in drug design is often attributed to the pyridine nitrogen's ability to improve water solubility and act as a hydrogen bond acceptor, which can enhance the pharmacokinetic properties of a molecule. evitachem.com Consequently, pyridine derivatives have been developed as therapeutic agents for a wide range of diseases. bldpharm.comchemspider.comnih.gov Beyond pharmaceuticals, pyridine scaffolds are crucial in inorganic and materials chemistry, where they serve as versatile ligands for creating organometallic complexes used in asymmetric catalysis and the development of functional nanomaterials. evitachem.com

Strategic Importance of Halogenated Pyridine Derivatives in Chemical Synthesis

The introduction of halogen atoms onto the pyridine scaffold dramatically enhances its synthetic versatility, making halogenated pyridines indispensable building blocks in organic synthesis. mdpi.com Halogens act as excellent leaving groups and provide a reactive "handle" for a wide variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. mdpi.com Reactions such as the Suzuki and Sonogashira couplings, which form new carbon-carbon bonds, are fundamental tools for constructing complex molecular frameworks, and halogenated pyridines are common substrates for these processes. mdpi.com

The development of selective halogenation methods for pyridines is an active area of research, as the position of the halogen can dictate the subsequent synthetic pathways. nih.gov While direct electrophilic halogenation of the electron-deficient pyridine ring can be challenging and often requires harsh conditions, newer methods have been developed to install halogens with high regioselectivity. nih.gov The resulting halopyridines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govnih.gov

Fundamental Structural Elements and Reactivity Considerations for 5-(Bromomethyl)-2-phenylpyridine

This compound is a distinct molecule that combines the features of a substituted pyridine with a reactive alkyl halide. Its chemical identity is defined by the following properties:

| Property | Value |

| IUPAC Name | This compound chemspider.com |

| CAS Number | 212573-56-3 chemspider.com |

| Molecular Formula | C₁₂H₁₀BrN chemspider.com |

| Average Mass | 248.123 g/mol chemspider.com |

Structural Elements: The molecule's structure consists of three key components:

A Pyridine Ring: The central heterocyclic aromatic ring that provides the core scaffold.

A 2-Phenyl Group: A phenyl ring attached to the carbon atom adjacent to the pyridine nitrogen. This group adds steric bulk and can participate in π–π stacking interactions.

A 5-Bromomethyl Group: A -CH₂Br group attached to the C5 position of the pyridine ring. This is the primary site of reactivity.

Reactivity Considerations: The primary reactivity of this compound is dictated by the bromomethyl group. This functional group is analogous to a benzylic bromide, making the bromine atom a good leaving group in nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and is highly susceptible to attack by a wide range of nucleophiles. evitachem.com

Key reaction types include:

Nucleophilic Substitution: The most common reaction pathway, where the bromide is displaced by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. evitachem.com This reaction is a cornerstone for building more complex molecules from this scaffold.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde (5-formyl-2-phenylpyridine) or carboxylic acid (2-phenylpyridine-5-carboxylic acid). evitachem.com

Reduction: The compound can be reduced to convert the bromomethyl group into a methyl group, yielding 5-methyl-2-phenylpyridine (B1294863). evitachem.com

The synthesis of this compound is typically achieved through the radical bromination of its precursor, 5-methyl-2-phenylpyridine. This reaction commonly employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions. evitachem.comprepchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPPYQHLDNZSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromomethyl 2 Phenylpyridine and Analogous Structures

Direct Synthetic Routes to 5-(Bromomethyl)-2-phenylpyridine

The direct synthesis of this compound can be approached from two primary retrosynthetic disconnections: the formation of the phenyl-pyridine bond as a final step or the bromination of a pre-assembled phenylpyridine core.

Strategies Involving Pre-functionalized Pyridine (B92270) Rings and Subsequent Arylation

This strategy involves the use of a pyridine ring that already contains the bromomethyl functionality, or a precursor group, followed by the introduction of the phenyl group. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach. The general scheme involves the coupling of a 5-(bromomethyl)-2-halopyridine with a phenyl-containing organometallic reagent.

Key cross-coupling reactions applicable to this synthesis include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 5-(bromomethyl)-2-halopyridine (e.g., 2-bromo-5-(bromomethyl)pyridine) with phenylboronic acid. The choice of catalyst, such as Pd(PPh₃)₄ or more advanced palladacycle-based catalysts, and the base (e.g., K₂CO₃, Cs₂CO₃) are crucial for achieving high yields. acs.orgbeilstein-journals.orgnih.gov The "2-pyridyl problem," which refers to the instability and poor performance of 2-pyridyl boronic acids in couplings, can sometimes be a challenge, although in this case, the phenylboronic acid is the coupling partner. acs.org

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com The synthesis would proceed by reacting a 5-(bromomethyl)-2-halopyridine with a phenylzinc halide. Negishi coupling is known for its high functional group tolerance and is a powerful tool for creating C-C bonds between complex intermediates. wikipedia.orgnih.govorgsyn.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgnumberanalytics.com To synthesize the target molecule, a 5-(bromomethyl)-2-halopyridine would be reacted with a phenylstannane, such as tributyl(phenyl)stannane. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Table 1: Comparison of Arylation Strategies for this compound Synthesis

| Coupling Reaction | Pyridine Substrate | Phenyl Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(bromomethyl)-2-halopyridine | Phenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, low toxicity of boron reagents. acs.org | Potential for "2-pyridyl problem" side reactions. acs.org |

| Negishi | 5-(bromomethyl)-2-halopyridine | Phenylzinc halide | Pd(PPh₃)₄, Ni(dppe)Cl₂ | High functional group tolerance, high reactivity. wikipedia.org | Organozinc reagents are moisture-sensitive. |

| Stille | 5-(bromomethyl)-2-halopyridine | Phenylstannane | Pd(PPh₃)₄ | Air and moisture stable reagents. wikipedia.org | Toxicity of organotin compounds. organic-chemistry.org |

Approaches Utilizing Selective Bromination of Methyl-Substituted Phenylpyridines

This approach first constructs the 2-phenyl-5-methylpyridine core, followed by the selective bromination of the methyl group.

The synthesis of the precursor, 5-methyl-2-phenylpyridine (B1294863), can be achieved through various methods, including the reaction of phenyllithium (B1222949) with 5-methylpyridine. Another route involves the Suzuki-Miyaura coupling of 2-bromo-5-methylpyridine (B20793) with phenylboronic acid.

Once 5-methyl-2-phenylpyridine is obtained, the subsequent step is the selective bromination of the methyl group. This is typically achieved through a free-radical bromination reaction. The most common reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. The reaction is generally carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The selectivity for the benzylic position over the aromatic rings is a key feature of this reaction.

Table 2: Selective Bromination of 5-Methyl-2-phenylpyridine

| Reagents | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄ | Reflux | This compound |

Synthesis of Related Bromomethyl Pyridine Derivatives

The synthetic methodologies for other bromomethyl pyridines provide valuable context and highlight common chemical principles.

Methodologies for Bis(bromomethyl)pyridine Systems (e.g., 2,6-Bis(bromomethyl)pyridine)

2,6-Bis(bromomethyl)pyridine is a versatile building block, and its synthesis is well-documented. Two primary routes are commonly employed:

From 2,6-Lutidine: This method involves the direct radical bromination of the two methyl groups of 2,6-lutidine. Reagents like NBS, in the presence of a radical initiator, are used. However, controlling the reaction to avoid the formation of mono-brominated and tri-brominated byproducts can be challenging. A newer method utilizes dibromohein as a brominating agent in carbon tetrachloride with AIBN as an initiator, reportedly achieving high yields of over 90%.

From Pyridine-2,6-diyldimethanol: A more controlled synthesis involves the conversion of the diol to the dibromide. This is typically achieved by treating pyridine-2,6-diyldimethanol with a strong brominating agent like hydrobromic acid (HBr), often at elevated temperatures. beilstein-journals.orgwikipedia.org This method generally provides high yields and purity.

Table 3: Synthesis of 2,6-Bis(bromomethyl)pyridine

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 2,6-Lutidine | Dibromohein, AIBN, CCl₄ | Reflux, 24h | 93% |

| Pyridine-2,6-diyldimethanol | 60% HBr | 125°C, 6h | 96% |

| Pyridine-2,6-diyldimethanol | 48% HBr | 125°C, 6h | 43% wikipedia.org |

Advanced Synthetic Techniques and Catalytic Approaches

Modern organic synthesis increasingly relies on advanced techniques and catalytic methods to improve efficiency, selectivity, and environmental friendliness.

In the context of forming the phenyl-pyridine bond, significant advancements have been made in palladium-catalyzed cross-coupling reactions. The development of highly active catalysts, such as those based on bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs), has expanded the scope and efficiency of Suzuki-Miyaura, Negishi, and Stille couplings. wikipedia.orgnumberanalytics.com These advanced catalysts can often overcome challenges associated with less reactive substrates or the "2-pyridyl problem". acs.org Microwave-assisted synthesis has also been shown to accelerate Suzuki coupling reactions, sometimes in aqueous media, which is environmentally advantageous. nih.gov

For the bromination step, while radical bromination with NBS is a classic and effective method, research into more selective and milder bromination techniques is ongoing. Photocatalysis represents a modern approach to radical generation, often allowing for reactions to proceed under milder conditions than traditional thermal initiation. acs.org The use of alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also offer advantages in terms of handling and selectivity in certain systems. google.com

Metal-Catalyzed Coupling Reactions in the Construction of Phenylpyridine Scaffolds

The creation of the C-C bond between a pyridine ring and a phenyl group is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming biaryl compounds due to the stability and commercial availability of the boronic acid reagents. organic-chemistry.orgyoutube.com The general approach involves the coupling of a halopyridine with a phenylboronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. researchgate.netacs.org For the synthesis of a 5-methyl-2-phenylpyridine precursor, a 2-halo-5-methylpyridine would be coupled with phenylboronic acid. Catalysts are typically Pd(0) complexes, often generated in situ from Pd(II) precursors like Pd(OAc)₂, and require phosphine ligands to facilitate the catalytic cycle. organic-chemistry.org The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with the electron-deficient pyridine ring.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, often allowing for milder reaction conditions compared to other methods. orgsyn.orgwikipedia.org The reaction couples a pyridyl halide with an organozinc halide, catalyzed by a palladium or nickel complex. wikipedia.orgmdpi.com For instance, 2-bromopyridine (B144113) can be coupled with a phenylzinc reagent to form 2-phenylpyridine (B120327). wikipedia.org This method demonstrates excellent tolerance for a variety of functional groups. orgsyn.org The pyridyl zinc halides can be prepared through transmetallation from pyridyl lithium compounds or by direct insertion of activated zinc into a pyridyl halide bond. orgsyn.orgorgsyn.org

Stille Coupling: The Stille reaction involves the coupling of an organostannane (tin) reagent with an organic halide, catalyzed by palladium. mdpi.comwikipedia.org While effective, the toxicity of the organotin compounds is a significant drawback. mdpi.com This method has been successfully used to prepare various bipyridine derivatives by coupling a stannylated pyridine with a bromopyridine. mdpi.comnih.govresearchgate.net For example, 5-bromo-2,2'-bipyridine (B93308) has been synthesized by coupling 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. researchgate.net The reactions can sometimes require harsh conditions, such as refluxing in toluene (B28343) for extended periods, to achieve good yields. orgsyn.org

Table 1: Examples of Metal-Catalyzed Synthesis of Phenylpyridine Scaffolds

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,3,5-trichloropyridine, Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O/DMF | 3,5-dichloro-2-phenylpyridine | High | researchgate.net |

| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | 5-aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | researchgate.net |

| Negishi | 2-bromopyridine, Pyridyl zinc halide | Pd(dba)₂, XPhos | 2,2'-bipyridine (B1663995) | Good | mdpi.com |

| Negishi | 2-bromopyridine, Aryl zinc bromide | Ni/Al₂O₃-SiO₂ or Pd/Al₂O₃, Microwave | 2,2'-bipyridine | Enhanced | mdpi.com |

| Stille | 2,5-dibromopyridine, 2-trimethylstannylpyridine | Pd Catalyst | 5-bromo-2,2'-bipyridine | 70-90% | researchgate.net |

| Stille | 3-stannylpyridines, Bromopyridines | Cyclopalladated ferrocenylimine, P(Cy)₃, CuI, CsF | Bipyridine derivatives | High | mdpi.com |

Regioselective Halogenation Strategies on Pyridine and Phenylpyridine Moieties

Once the 2-phenylpyridine scaffold is constructed, specifically as 5-methyl-2-phenylpyridine, the next crucial step is the selective introduction of a bromine atom onto the methyl group. This is typically achieved via a free-radical mechanism. Additionally, direct halogenation of the pyridine ring is another important strategy for creating functionalized precursors.

Free-Radical Bromination of a Methyl Group: The most direct route to this compound is the benzylic bromination of 5-methyl-2-phenylpyridine. This transformation is a classic example of free-radical halogenation. byjus.com The reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source, which is favored for its ability to provide a low, constant concentration of Br₂ that promotes radical substitution over electrophilic addition. daneshyari.com The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light. daneshyari.comgoogle.com The choice of solvent is critical; non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used, although concerns over its toxicity have led to explorations of alternatives like dichloromethane (B109758) or benzene (B151609). sci-hub.seacs.org The success of this method relies on the enhanced stability of the resulting benzylic radical intermediate.

Electrophilic Halogenation of the Pyridine Ring: Direct halogenation of the aromatic rings of pyridine and phenylpyridine moieties is an alternative strategy to produce key intermediates. nih.gov The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. libretexts.org However, under specific conditions, regioselective bromination can be achieved. For example, the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been accomplished by reacting 2,2'-bipyridine dihydrobromide with elemental bromine under high pressure and temperature. nih.govspringernature.com N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) have been shown to be effective for the regioselective halogenation of various heterocycles without the need for a catalyst. organic-chemistry.org The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. mdpi.combeilstein-journals.org

Table 2: Examples of Regioselective Halogenation Reactions

| Substrate | Reagents/Conditions | Product | Selectivity/Notes | Reference |

|---|---|---|---|---|

| 5-methyl-2-(difluoromethyl)-pyridine | N-bromosuccinimide (NBS), Radical initiator | 5-(bromomethyl)-2-(difluoromethyl)-pyridine | Radical bromination of the methyl group. | google.com |

| 2-picoline (2-methylpyridine) | NBS, Benzoyl peroxide, CCl₄, Reflux | 2-(bromomethyl)pyridine | Free-radical side-chain bromination. | daneshyari.com |

| 2,2'-bipyridine dihydrobromide | Br₂, Oleum, 140 °C, Steel bomb | 5,5'-dibromo-2,2'-bipyridine | High-pressure/temperature electrophilic bromination. | nih.govspringernature.com |

| Electron-rich arenes/heterocycles | N-bromosuccinimide (NBS), Hexafluoroisopropanol (HFIP) | Regioselectively brominated arenes/heterocycles | Mild, catalyst-free, high regioselectivity. | organic-chemistry.org |

| Acetanilide | NBS, cat. HCl, Acetonitrile | 4'-bromoacetanilide | Electrophilic aromatic substitution. | youtube.com |

| 3-phenylpyridine | Phosphonium salt activation, LiCl | 4-chloro-3-phenylpyridine | 4-selective chlorination. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 5 Bromomethyl 2 Phenylpyridine

Reactivity of the Bromomethyl Group

The bromomethyl group attached to the pyridine (B92270) ring at the 5-position is structurally analogous to a benzylic halide. This analogy is key to understanding its reactivity, as the adjacent pyridine ring can stabilize intermediates formed during reactions, much like a benzene (B151609) ring.

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions where the bromide ion acts as a good leaving group. These substitutions can proceed through two primary mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). libretexts.org

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. libretexts.org The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics). libretexts.org Given that the electrophilic carbon is a primary carbon, steric hindrance is low, which generally favors the SN2 pathway. masterorganicchemistry.com

Conversely, the SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of the SN1 reaction depends only on the concentration of the substrate (first-order kinetics). youtube.com The formation of a carbocation from 5-(bromomethyl)-2-phenylpyridine would be stabilized by resonance with the adjacent pyridine ring system, a factor that favors the SN1 pathway. libretexts.orglibretexts.org

The choice between the SN1 and SN2 pathway is influenced by the reaction conditions, including the strength of the nucleophile and the polarity of the solvent. libretexts.orglibretexts.org Strong nucleophiles favor the SN2 mechanism, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the SN1 mechanism. libretexts.orglibretexts.org For this compound, a competition between these two pathways is expected, with the specific conditions dictating the dominant mechanism.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

| Nucleophile (Nu) | Reagent Example | Product Structure | Product Name |

| Hydroxide (-OH) | NaOH | (2-Phenylpyridin-5-yl)methanol | |

| Alkoxide (-OR) | NaOCH₃ | 5-(Methoxymethyl)-2-phenylpyridine | |

| Cyanide (-CN) | KCN | 2-(2-Phenylpyridin-5-yl)acetonitrile | |

| Thiolate (-SR) | NaSCH₂CH₃ | 5-((Ethylthio)methyl)-2-phenylpyridine | |

| Amine (-NR₂) | NH(CH₃)₂ | N,N-Dimethyl-1-(2-phenylpyridin-5-yl)methanamine |

The electrophilic nature of the bromomethyl group makes this compound an effective alkylating agent for a variety of nucleophiles, enabling the introduction of the (2-phenylpyridin-5-yl)methyl moiety into other molecules.

Alkylation with Organometallic Reagents: Reactions with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can be used to form new carbon-carbon bonds. These reactions typically involve the nucleophilic attack of the carbanionic part of the organometallic reagent on the bromomethyl group. For instance, palladium-catalyzed C-H alkylation reactions have been developed for 2-phenylpyridines using alkyl iodides, demonstrating the capacity of this system to participate in advanced C-C bond-forming strategies. rsc.org While this refers to alkylating the ring, the high reactivity of the bromomethyl group would make it a prime site for alkylation with strong carbon nucleophiles like organometallics.

Derivatization with Chalcogenides: Nucleophiles containing chalcogens (Group 16 elements), particularly sulfur and selenium, readily react with this compound. Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles that can displace the bromide to form thioethers. Similarly, selenols (R-SeH) or selenides can be used to synthesize the corresponding selenoethers. These reactions are crucial for incorporating the phenylpyridine scaffold into molecules with specific electronic or coordination properties.

Reaction of this compound with tertiary amines or other pyridine derivatives leads to the formation of quaternary pyridinium (B92312) salts. researchgate.netdntb.gov.ua In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the bromomethyl group and displacing the bromide.

These pyridinium salts are not merely stable products but are versatile intermediates for further chemical transformations. dntb.gov.uaresearchgate.net A classic transformation of pyridinium salts is the Zincke reaction, where N-arylpyridinium salts react with amines to induce a ring-opening, yielding Zincke aldehydes. digitellinc.comacs.org While the initial salt formation involves the bromomethyl group, subsequent reactions can engage the pyridine ring of the newly formed salt. Pyrylium salts, which are structurally related to pyridinium salts, can also be converted into pyridinium salts and other aromatic systems. researchgate.net The reactivity of the pyridinium salt allows for its use in the synthesis of more complex heterocyclic structures. For example, intramolecular cyclization of tethered nucleophiles onto the pyridinium ring can lead to the formation of new heterocyclic systems like indoles. acs.org

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic nature governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult compared to benzene because the nitrogen atom deactivates the ring towards attack by electrophiles. youtube.com The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring by forming a positively charged pyridinium species. youtube.com When EAS does occur, substitution is directed primarily to the C-3 and C-5 positions (meta to the nitrogen), as the transition states for ortho (C-2, C-6) and para (C-4) attack are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen. youtube.commasterorganicchemistry.com

In this compound, the directing effects of the existing substituents must be considered:

Nitrogen Atom: Strongly deactivating and meta-directing (to C-3, C-5).

Phenyl Group (at C-2): This group's effect on the pyridine ring is complex. It is generally considered an electron-withdrawing group via induction due to the sp² carbon, but it can also donate electron density through resonance.

Bromomethyl Group (at C-5): This group is weakly deactivating due to the inductive effect of the bromine atom.

Considering the powerful deactivating and meta-directing effect of the ring nitrogen, any potential EAS on the pyridine ring would be expected to be challenging and would likely favor the C-3 position, which is meta to the nitrogen and ortho to the bromomethyl group.

The phenyl ring is also a site for potential EAS. The pyridine ring attached to it acts as an electron-withdrawing group, deactivating the phenyl ring and directing incoming electrophiles to the meta-positions (C-3' and C-5'). quizlet.comyoutube.comyoutube.com The ortho- and para-positions are deactivated due to the electron-withdrawing nature of the pyridine substituent. youtube.com However, in the context of organometallic complexes, where the pyridine nitrogen coordinates to a metal center, the directing effects can be altered, with substitution on the phenyl ring occurring at the position para to the carbon-metal bond. acs.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution (EAS)

| Ring System | Major Electrophile (E⁺) | Predicted Substitution Position(s) | Rationale |

| Pyridine Ring | NO₂⁺, Br⁺, SO₃ | C-3 | Strongly deactivated ring; substitution directed meta to the ring nitrogen. |

| Phenyl Ring | NO₂⁺, Br⁺, SO₃ | C-3', C-5' | Pyridyl substituent is deactivating and meta-directing. |

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine, particularly when an activating group (like a nitro group) and a good leaving group (like a halogen) are present. youtube.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. Attack is favored at the positions ortho and para to the electron-withdrawing nitrogen atom (C-2, C-4, C-6). youtube.com

The parent compound, this compound, lacks a suitable leaving group directly on the pyridine ring and is therefore not primed for SNAr. However, activated analogues of this compound would be expected to undergo such reactions. For example, if a chlorine or fluorine atom were present at the C-4 or C-6 position, it would be susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines). The presence of additional electron-withdrawing groups on the ring would further facilitate this reaction. For instance, nucleophilic aromatic substitution has been successfully performed on 5-bromo-1,2,3-triazines, which are also electron-deficient heterocycles, to access substituted pyridines. nih.gov This highlights that with appropriate activation, the pyridine core can be readily functionalized via SNAr pathways.

Reactivity of the Phenyl Group

The pyridine ring exerts a significant directing influence on the reactivity of the attached phenyl group, primarily through its ability to coordinate with metal catalysts.

The pyridine ring acts as a deactivating group during electrophilic aromatic substitution on the phenyl ring. Kinetic studies on the nitration of 2-phenylpyridine (B120327) reveal that the reaction proceeds on the conjugate acid of the molecule. The substitution occurs preferentially at the para (4'-) and ortho (2'-) positions of the phenyl ring, with some reaction at the meta (3'-) position. rsc.org The deactivating nature of the pyridinium group slows the reaction compared to benzene.

| Reaction | Reagents | Products | Reference |

| Mononitration | HNO₃, H₂SO₄ | 2'-, 3'-, and 4'-nitro-2-phenylpyridine | rsc.org |

The nitrogen atom of the pyridine ring serves as an effective directing group for the metalation and subsequent functionalization of the ortho C-H bonds of the phenyl ring. This is a powerful strategy for introducing a wide range of substituents with high regioselectivity. baranlab.orgorganic-chemistry.orgrsc.org This process, often termed directed ortho-metalation (DoM), typically involves an organolithium reagent that is directed to the proximal ortho-position by coordination with the Lewis basic pyridine nitrogen. baranlab.orgorganic-chemistry.org

Transition metal-catalyzed reactions, particularly with palladium, rhodium, and ruthenium, are widely employed for the direct functionalization of the phenyl ring in 2-phenylpyridine derivatives. rsc.orgnih.govresearchgate.netacs.org These reactions proceed through a cyclometalated intermediate, where the metal center is bonded to both the pyridine nitrogen and the ortho-carbon of the phenyl ring. rsc.orgrsc.org This intermediate then reacts with various coupling partners.

Strategies for directed functionalization include:

Alkylation: Palladium-catalyzed alkylation of 2-phenylpyridines with alkyl iodides has been developed, proceeding through a palladacycle intermediate. rsc.orgrsc.org Rhodium catalysts have also been used for methylation and alkylation reactions using diazoalkanes. nih.gov

Arylation: Palladium-catalyzed ortho-arylation can be achieved using potassium aryltrifluoroborates or arenediazonium salts as the aryl source. researchgate.netrsc.org

Acylation and Carboxylation: Direct ortho-acylation and carboxylation have been reported using palladium and rhodium catalysts, respectively. rsc.orgresearchgate.net

Sulfonation: Ruthenium catalysts can direct the sulfonation to the meta position of the phenyl ring, an example of electronically disfavored regioselectivity achieved through a σ-activation strategy. acs.org

Table 1: Examples of Directed Functionalization of the 2-Phenylpyridine Phenyl Ring

| Reaction Type | Catalyst/Reagents | Position | Yield | Reference |

| Methylation | PdCl₂, di-tert-butyl peroxide | ortho | - | nih.gov |

| Alkylation | Pd(OAc)₂, alkyl iodide | ortho | Good | rsc.orgrsc.org |

| Methylation | Rhodium, TMS diazomethane | ortho | up to 98% | nih.gov |

| Arylation | Pd(OAc)₂, K-aryltrifluoroborate | ortho | up to 99% | researchgate.net |

| Arylation | Palladaelectro-catalysis, ArN₂⁺ | ortho | Moderate | rsc.org |

| Acylation | Pd(OAc)₂, TBHP, Toluene (B28343) | ortho | 74% | rsc.org |

| Sulfonation | Ruthenium complex, sulfonyl chloride | meta | - | acs.org |

Mechanistic Investigations of Key Transformation Reactions

Mechanistic studies, often combining experimental and computational methods, have provided significant insight into the transformation reactions of the 2-phenylpyridine scaffold.

For palladium-catalyzed C-H methylation using peroxides, density functional theory (DFT) calculations have been employed to elucidate the mechanism. nih.gov The proposed pathway involves several key steps: C-H bond activation, coordination of the peroxide to the palladium center, cleavage of the peroxide O-O bond, and C-C bond activation. The rate-limiting step in the non-radical pathway is identified as the C-C bond activation. However, a combined radical and non-radical pathway, where a palladium-methyl intermediate is formed via a radical process, is suggested as the most favorable mechanism. nih.gov

In rhodium-catalyzed C-H alkylation with diazoalkanes, the reaction is believed to proceed through an initial cyclometalation of the 2-phenylpyridine. nih.gov This is followed by a ligand exchange with the diazoalkane and subsequent nitrogen extrusion to form a rhodium-carbene complex. Migratory insertion of the carbene into the Rh-C bond and subsequent ligand exchange yields the final alkylated product. nih.gov

For palladium-catalyzed ortho-arylation with potassium aryltrifluoroborates, a kinetic isotope effect (kH/kD) of 1.09 suggested that the C-H bond cleavage is not the rate-determining step of the reaction. researchgate.net This indicates that other steps, such as transmetalation or reductive elimination, are likely slower.

The mechanism for palladium-catalyzed alkylation with alkyl iodides is proposed to initiate with a pyridine-directed C-H cleavage to form a palladacycle. rsc.org This intermediate then reacts with the alkyl iodide through either oxidative addition or a substitution pathway to generate the alkylated product and regenerate the Pd(II) catalyst. rsc.org

Advanced Spectroscopic and Computational Characterization of 5 Bromomethyl 2 Phenylpyridine

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable tools for the detailed structural analysis of molecules. By probing the interactions of electromagnetic radiation with the compound, valuable information about its atomic connectivity, functional groups, and molecular formula can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Bromomethyl)-2-phenylpyridine is expected to exhibit distinct signals corresponding to the protons of the phenyl and pyridine (B92270) rings, as well as the methylene (B1212753) protons of the bromomethyl group. The aromatic region (typically δ 7.0-9.0 ppm) would show a complex pattern of multiplets due to the coupling between adjacent protons on both rings. The protons on the phenyl ring are anticipated to appear as a multiplet, while the protons on the pyridine ring will show characteristic shifts influenced by the nitrogen atom and the substituents. A key indicator in the ¹H NMR spectrum is the singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group, expected to appear in the range of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this would include the carbon atoms of the phenyl and pyridine rings, as well as the carbon of the bromomethyl group. The carbon atoms of the aromatic rings are expected to resonate in the region of δ 120-160 ppm. The carbon atom of the bromomethyl group is anticipated to have a characteristic chemical shift in the upfield region, typically around δ 30-35 ppm, due to the deshielding effect of the adjacent bromine atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for the unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl and pyridine rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

Predicted NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment |

| ~8.7 (d) | H-6 (Py) | ~158.0 | C-2 (Py) |

| ~8.0-7.8 (m) | Phenyl H | ~150.0 | C-6 (Py) |

| ~7.8 (dd) | H-4 (Py) | ~139.0 | C-ipso (Ph) |

| ~7.6 (d) | H-3 (Py) | ~137.0 | C-4 (Py) |

| ~7.5-7.3 (m) | Phenyl H | ~129.0 | Phenyl C |

| ~4.6 (s) | -CH₂Br | ~127.0 | Phenyl C |

| ~121.0 | C-3 (Py) | ||

| ~120.0 | C-5 (Py) | ||

| ~32.0 | -CH₂Br |

Note: The chemical shifts are predicted values based on known data for similar compounds and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 's' a singlet. 'Py' refers to the pyridine ring and 'Ph' to the phenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum would be characterized by several key absorption bands:

Aromatic C-H stretching: These vibrations are expected in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N stretching: The stretching vibrations of the carbon-carbon bonds in the phenyl ring and the carbon-carbon and carbon-nitrogen bonds in the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be observed in the fingerprint region (below 1500 cm⁻¹).

C-Br stretching: The presence of the bromomethyl group would be confirmed by a characteristic C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.

The IR spectrum of the parent compound, 2-phenylpyridine (B120327), shows characteristic absorptions for the phenyl and pyridine rings, which would also be present in the spectrum of its bromomethyl derivative. nist.govnih.gov

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N stretch |

| ~1470 | CH₂ scissoring |

| ~1260 | CH₂ wagging |

| 600-500 | C-Br stretch |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound, with a molecular formula of C₁₂H₁₀BrN, the expected monoisotopic mass is 246.99966 Da. nih.gov HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this exact mass, thus confirming the elemental composition of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic pair of peaks separated by two mass units.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

While no specific X-ray crystallographic study for this compound has been reported in the surveyed literature, such an analysis would provide invaluable information. It would reveal the planarity of the phenyl and pyridine rings and the dihedral angle between them. Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. For instance, a study on a related bromo-imidazo[4,5-b]pyridine derivative revealed a monoclinic crystal system with stacking stabilized by C-H···π interactions. nih.govresearchgate.net A similar analysis for this compound would provide a complete picture of its solid-state architecture.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties.

A DFT study of this compound, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would begin with a geometry optimization to find the lowest energy conformation of the molecule. nih.govresearchgate.net This would provide theoretical values for bond lengths and angles, which could be compared with experimental data from X-ray crystallography if available.

Furthermore, DFT calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.govespublisher.com The calculation of the molecular electrostatic potential (MEP) surface would identify the electron-rich and electron-deficient regions of the molecule, predicting the likely sites for electrophilic and nucleophilic attack. ajchem-a.com For example, in related molecules, the nitrogen atom of the pyridine ring is often an electron-rich site. ajchem-a.com

Although no specific DFT studies on this compound were found in the reviewed literature, the application of this method would provide a deeper understanding of its intrinsic chemical properties.

Molecular Orbital Analysis (HOMO-LUMO Gap, Orbital Distributions)

The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity and a greater ease of electronic excitation.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies and distributions of these orbitals. nih.gov For this compound, the HOMO is expected to be primarily localized on the electron-rich phenylpyridine core, which has significant π-character. The LUMO, conversely, is anticipated to be distributed across the π-antibonding system of the pyridine and phenyl rings. The bromomethyl group can also influence the orbital energies.

The HOMO-LUMO energy gap is a key factor in determining the molecule's electronic transitions. researchgate.net A large gap implies that energy transfer requires more energy, indicating high stability. irjweb.com Analysis of related molecules, such as other substituted pyridines, provides context for the expected values. For instance, DFT calculations on similar bromo-substituted heterocyclic compounds have shown that the introduction of a halogen atom can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.govresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties of a Representative Phenylpyridine System

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.35 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.85 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.50 | Energy difference, correlating with chemical reactivity and stability. irjweb.com |

Note: Data is representative of a substituted phenylpyridine system calculated using DFT and is intended for illustrative purposes.

Vibrational Frequency Calculations and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. mdpi.com DFT calculations are an indispensable tool for assigning the observed experimental frequencies to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net

For this compound, the vibrational spectrum would be complex, exhibiting characteristic frequencies for each functional part of the molecule:

Phenyl Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching modes are found in the 1400-1600 cm⁻¹ region.

Pyridine Ring: C=N and C=C stretching vibrations also fall within the 1400-1600 cm⁻¹ range. The C-H stretching modes are similar to those of the phenyl ring.

Bromomethyl Group: The C-Br stretching vibration is expected at lower frequencies, typically in the 600-700 cm⁻¹ range. The CH₂ stretching and bending modes would also be present.

Theoretical calculations allow for a precise assignment of these bands. By comparing the calculated harmonic frequencies with experimental data from related molecules, a reliable interpretation of the spectrum for this compound can be achieved. nih.govresearchgate.net

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments for a Substituted Phenylpyridine Moiety

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3085 | Phenyl C-H | Symmetric Stretching |

| 1595 | Pyridine Ring | C=C / C=N Stretching |

| 1470 | Phenyl Ring | C=C Stretching |

| 1250 | C-N | Stretching |

| 680 | C-Br | Stretching |

Note: These frequencies are representative and based on DFT calculations for similar molecular structures.

Excited-State Calculations (e.g., TD-DFT) for Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission characteristics, can be investigated using excited-state calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra and understanding the nature of electronic transitions. researchgate.netresearchgate.net

These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 2-phenylpyridine derivatives, the low-energy transitions are typically π → π* in nature, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). nih.gov The substitution pattern on the phenyl and pyridine rings can significantly influence these transitions. wikipedia.org

Table 3: Representative TD-DFT Calculated Electronic Transitions

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 310 | 0.18 | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | 285 | 0.45 | HOMO → LUMO+1 (85%) |

Note: Data is illustrative, based on TD-DFT calculations for related aromatic heterocyclic systems.

Modeling of Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding)

In the solid state and in solution, the behavior of this compound is influenced by non-covalent intermolecular interactions. Computational modeling is essential for understanding the geometry and strength of these interactions.

π-π Stacking: The presence of two aromatic rings (phenyl and pyridine) makes π-π stacking a dominant interaction. libretexts.org These interactions occur when the planes of the aromatic rings stack parallel to each other, which can be in a face-to-face or a displaced arrangement. nih.govresearchgate.net The strength and geometry of these interactions are critical in crystal engineering and can affect the material's photophysical properties. nih.govresearchgate.net Computational studies on related phenylpyridine systems have detailed centroid-to-centroid distances and dihedral angles that define these stacking arrangements. nih.gov

Halogen Bonding: The bromine atom in the bromomethyl group can act as a halogen bond donor. nih.gov A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as the nitrogen atom of a nearby pyridine ring. nih.govresearchgate.net This interaction is increasingly recognized for its importance in supramolecular chemistry and materials science. escholarship.orgnih.gov Modeling can predict the geometry (typically linear) and energy of these bonds, providing insight into the self-assembly and crystal packing of the molecule.

Understanding these intermolecular forces is key to predicting the macroscopic properties and potential applications of materials based on this compound.

Applications of 5 Bromomethyl 2 Phenylpyridine in Contemporary Chemistry

Utilization as a Versatile Building Block in Organic Synthesis

The reactivity of the bromomethyl group, coupled with the structural and electronic properties of the 2-phenylpyridine (B120327) scaffold, makes 5-(Bromomethyl)-2-phenylpyridine a highly sought-after starting material in organic synthesis. It serves as a linchpin in the construction of intricate molecular architectures, from large macrocycles to functionalized heterocyclic systems.

Precursor in the Synthesis of Complex Calixarene (B151959) Derivatives

Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes, possessing a "cup-like" shape that allows them to act as host molecules for smaller ions and molecules. researchgate.net The functionalization of calixarenes is crucial for tailoring their recognition properties. Pyridine-containing calixarenes, known as calix[m]arene[n]pyridines, are of particular interest due to the coordinating ability of the pyridine (B92270) nitrogen. nih.gov

While direct synthesis of calixarenes using this compound is not extensively documented, the established methodologies for incorporating pyridyl units into calixarene frameworks highlight its potential. For instance, NH-bridged calix[m]arene[n]pyridines have been synthesized through macrocyclic coupling reactions. nih.gov The reactive bromomethyl group of this compound makes it an ideal candidate for introduction onto the calixarene skeleton via nucleophilic substitution reactions. This would allow for the creation of novel calixarene derivatives with appended 2-phenylpyridine units, potentially leading to new host-guest systems with unique binding affinities and selectivities for metal cations and other guests. acs.orgnih.gov The synthesis of such derivatives could involve the reaction of a deprotonated calixarene with this compound.

Intermediate for the Construction of Polycyclic and Macrocyclic Ligands

The synthesis of polycyclic and macrocyclic ligands is a cornerstone of supramolecular chemistry, and this compound provides a convenient entry point for constructing such complex structures. nih.gov The bidentate nature of the 2-phenylpyridine unit, involving the nitrogen of the pyridine ring and potential cyclometalation of the phenyl ring, combined with the reactive handle of the bromomethyl group, allows for the assembly of large, pre-organized ligand architectures.

Researchers have successfully synthesized a variety of macrocyclic ligands bearing aromatic fragments. researchgate.net The general strategy often involves the coupling of building blocks containing reactive functional groups. The bromomethyl functionality of this compound readily undergoes nucleophilic substitution reactions with amines, thiols, or phenols, enabling the formation of larger macrocyclic structures containing the 2-phenylpyridine motif. These macrocycles can act as sophisticated ligands for various metal ions, leading to the formation of well-ordered nanoscale systems. nih.gov

Scaffold for the Synthesis of Functionalized Heterocyclic Systems

Beyond macrocycles, this compound is a valuable scaffold for the synthesis of a wide array of functionalized heterocyclic systems. The Suzuki cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been employed for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene (B1590285) and various aryl boronic acids. researchgate.netnih.gov This highlights the utility of the bromomethyl group in conjunction with other reactive sites on a heterocyclic core.

Similarly, the 2-phenylpyridine unit of this compound can be further functionalized. The reaction of the bromomethyl group allows for the introduction of various substituents, leading to a diverse library of 2-phenylpyridine derivatives with tailored electronic and steric properties. These functionalized heterocycles can serve as ligands in coordination chemistry or as key intermediates in the synthesis of more complex molecules. nih.gov

Role in Coordination Chemistry and Ligand Design

The 2-phenylpyridine moiety is a privileged ligand in coordination chemistry, known for its ability to form stable complexes with a variety of transition metals. acs.orgresearchgate.net The introduction of a bromomethyl group at the 5-position of the pyridine ring, as in this compound, provides a powerful tool for creating more elaborate and functional ligand systems.

Development of Ligands for Transition Metal Complexes (e.g., Ir(III), Pt(II), Ru(II), Cu(II))

The 2-phenylpyridine ligand and its derivatives are particularly renowned for their use in the synthesis of cyclometalated iridium(III) and platinum(II) complexes, which often exhibit interesting photophysical properties, making them valuable for applications such as organic light-emitting diodes (OLEDs). acs.orgresearchgate.netacs.org The reaction of iridium trichloride (B1173362) with 2-phenylpyridine leads to the formation of a chloride-bridged dimer, which can be further reacted to yield tris(2-phenylpyridine)iridium(III), a highly efficient phosphorescent emitter. acs.orgacs.org The properties of these complexes can be finely tuned by modifying the ligands. researchgate.netijeast.com The bromomethyl group in this compound offers a reactive site for such modifications, allowing for the attachment of other functional groups to the core ligand structure. nih.gov This can influence the electronic properties and steric hindrance of the resulting complexes, thereby altering their emission colors and quantum yields. nih.gov

Similarly, platinum(II) complexes with cyclometalating 2-phenylpyridine ligands have been investigated for their cytotoxic properties against cancer cells and for their potential in triplet-triplet annihilation upconversion. rsc.orgnih.gov The ability to functionalize the ligand via the bromomethyl group opens up avenues for creating Pt(II) complexes with enhanced biological activity or tailored photophysical characteristics. researchgate.net

Ruthenium(II) polypyridyl complexes are another important class of compounds with applications in areas ranging from solar energy conversion to medicinal chemistry. While many of these complexes utilize bipyridine or phenanthroline ligands, the incorporation of functionalized 2-phenylpyridine ligands derived from this compound could lead to new Ru(II) complexes with novel photophysical and electrochemical properties.

Copper(II) complexes with pyridine-based ligands have also been extensively studied. nih.gov The reaction of copper(II) salts with ligands such as 5-bromo-2-(hydroxymethyl)pyridine results in the formation of coordination complexes with varying geometries. nih.gov The use of this compound as a ligand precursor would allow for the synthesis of Cu(II) complexes where the ligand can be further functionalized post-coordination, leading to the development of new catalysts or materials.

Application in the Synthesis of Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size and functionality, can be tailored by the choice of the organic linker. Pyridyl-functionalized ligands are widely used in the synthesis of MOFs, as the nitrogen atom of the pyridine ring can coordinate to the metal centers, forming the framework structure.

Design of Tunable Ligands for Homogeneous and Heterogeneous Catalysis

The 2-phenylpyridine scaffold is a well-established coordinating unit in transition-metal catalysis. The introduction of a bromomethyl group at the 5-position provides a reactive handle for the synthesis of a wide array of tailored ligands for both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis , the bromomethyl group of this compound can be readily substituted by various nucleophiles to introduce additional donor atoms, such as phosphorus, nitrogen, or sulfur. This allows for the creation of multidentate ligands with fine-tuned steric and electronic properties. For instance, reaction with phosphines can yield P,N-ligands, which are highly effective in a variety of cross-coupling reactions. The ability to systematically modify the substituent on the phosphorus atom allows for the optimization of the ligand's properties for a specific catalytic transformation.

The synthesis of such ligands often involves the reaction of this compound with a lithium phosphide (B1233454) or a secondary phosphine (B1218219) in the presence of a base. The resulting phosphine-functionalized phenylpyridine ligands can then be complexed with various transition metals like palladium, rhodium, or iridium to generate active catalysts for reactions such as Suzuki-Miyaura coupling, Heck coupling, and C-H activation.

For heterogeneous catalysis , this compound serves as an excellent anchoring agent for immobilizing catalytically active metal complexes onto solid supports. The bromomethyl group can react with surface hydroxyl or amine groups on materials like silica, alumina, or polymers, forming a stable covalent bond. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For example, a palladium complex bearing a ligand derived from this compound can be grafted onto a solid support and used in flow-through reactors for continuous catalytic processes.

Table 1: Examples of Ligands Derived from Phenylpyridine Scaffolds and Their Catalytic Applications This table presents examples of catalytic systems based on functionalized phenylpyridine ligands, analogous to those that can be synthesized from this compound, to illustrate the potential applications.

| Ligand Type | Metal | Catalytic Reaction | Reference Analogue |

| P,N-Ligand | Palladium | Suzuki-Miyaura Coupling | 2-(Diphenylphosphino)methyl-pyridine |

| N,N'-Ligand | Ruthenium | Transfer Hydrogenation | 2,2'-Bipyridine (B1663995) derivatives |

| N,S-Ligand | Gold | Hydroamination | Thioether-functionalized pyridines |

Applications in Materials Science

The unique electronic and structural characteristics of the 2-phenylpyridine unit make it a valuable component in the design of advanced functional materials. The reactive bromomethyl group of this compound further expands its utility in this domain.

The 2-phenylpyridine moiety is a classic cyclometalating ligand for iridium(III) and platinum(II) complexes, which are highly efficient phosphorescent emitters used in Organic Light-Emitting Diodes (OLEDs). nih.gov The bromomethyl group on this compound allows for its incorporation into larger conjugated systems or polymer backbones. This strategy is employed to tune the electronic properties, such as the HOMO/LUMO energy levels, and to improve the morphological stability and processability of the emissive materials.

For example, this compound can be used as a monomer in polymerization reactions to create polymers containing pendant 2-phenylpyridine units. These polymers can then be complexed with iridium to form polymeric light-emitting materials. Such materials can offer advantages in terms of solution processability for large-area device fabrication. Furthermore, the bromomethyl group can be used to attach the 2-phenylpyridine unit to other chromophores to create dendrimeric or oligomeric structures with tailored photophysical properties. rsc.orgnih.gov

Table 2: Photophysical Properties of Iridium Complexes with Phenylpyridine-type Ligands This table shows representative data for iridium complexes with ligands similar to 2-phenylpyridine, highlighting the typical photophysical properties relevant for OLED applications.

| Complex | Emission Color | Photoluminescence Quantum Yield (PLQY) |

| fac-Ir(ppy)₃ (ppy = 2-phenylpyridine) | Green | ~100% |

| Ir(F₂ppy)₂tpy (F₂ppy = 2,4-difluorophenylpyridine) | Blue | >70% |

| Ir(btp)₂acac (btp = 2-benzo[b]thien-2-yl-pyridine) | Red | ~40% |

The covalent functionalization of carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene, is crucial for improving their solubility, processability, and for tailoring their electronic properties for specific applications. The bromomethyl group of this compound is a reactive electrophile that can participate in nucleophilic substitution reactions with reduced graphene oxide or with defects on the surface of CNTs.

This functionalization introduces the 2-phenylpyridine moiety onto the surface of the nanomaterial. The attached phenylpyridine units can then serve as coordination sites for metal ions, leading to the formation of hybrid materials with interesting catalytic or electronic properties. For example, CNTs functionalized with 2-phenylpyridine can be used to disperse metal nanoparticles, creating highly active and stable heterogeneous catalysts. Theoretical studies on the functionalization of carbon nanotubes with bromophenyl groups have shown that the binding energy is dependent on the nanotube's diameter and electronic character. arxiv.org

The 2-phenylpyridine scaffold can be a component of fluorescent chemosensors. The nitrogen atom of the pyridine ring and the potential for cyclometalation make it a good candidate for designing probes that can selectively bind to specific metal ions. The fluorescence properties of such probes often change upon metal ion coordination, allowing for visual or spectroscopic detection.

The bromomethyl group in this compound provides a convenient point of attachment for other functional groups that can enhance the selectivity or the signaling mechanism of the sensor. For example, it can be reacted with a receptor molecule that has a high affinity for a particular analyte. The 2-phenylpyridine unit can act as the fluorophore whose emission is modulated by the binding event at the receptor site. While specific examples utilizing this compound are not abundant in literature, the principles of designing fluorescent probes based on related bipyridyl and phenylpyridine systems are well-established. nih.gov

Conclusion and Outlook

Summary of Key Research Insights on 5-(Bromomethyl)-2-phenylpyridine

Research on This compound has primarily centered on its synthesis and reactivity as a versatile intermediate in organic chemistry. The compound's structure, featuring a phenyl group at the 2-position and a reactive bromomethyl group at the 5-position of the pyridine (B92270) ring, makes it a valuable precursor for the synthesis of more complex molecules.

The synthesis of the parent scaffold, 2-phenylpyridine (B120327), is well-established, often involving the reaction of phenyllithium (B1222949) with pyridine. The subsequent introduction of the bromomethyl group at the 5-position is a critical step, and various bromination strategies for methylpyridines have been explored in a broader context. However, specific, high-yield synthetic routes documented exclusively for This compound are not extensively reported in publicly accessible literature, suggesting that its preparation might be application-specific or detailed within proprietary industrial processes.

The key feature of this compound is the reactivity of the bromomethyl group. This benzylic bromide-like functionality is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and cyanides, thereby enabling the generation of diverse molecular libraries for various screening purposes.

Below is a table summarizing the key properties of This compound :

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol |

| CAS Number | 212573-56-3 |

| Appearance | Likely a solid at room temperature (based on related compounds) |

Data sourced from PubChem Compound database.

Current Challenges and Identification of Future Research Directions

Despite its potential, the full exploration of This compound is hampered by several challenges, which also point towards promising future research avenues.

A primary challenge is the limited availability of detailed public research focused specifically on this isomer. Much of the existing literature on brominated phenylpyridines concentrates on other isomers, which may have different electronic and steric properties influencing their reactivity and suitability for specific applications.

Future research should, therefore, focus on:

Development of Optimized and Scalable Synthetic Routes: Establishing efficient and well-documented synthetic protocols for This compound is crucial for making this compound more accessible to the wider research community.

Systematic Investigation of Reactivity: A comprehensive study of its reaction kinetics and thermodynamics with a broad range of nucleophiles would provide a valuable dataset for synthetic chemists.

Exploration of Catalytic Applications: The pyridine nitrogen and the potential for creating pincer-type ligands through derivatization of the bromomethyl group suggest that this scaffold could be a precursor to novel catalysts.

Computational and Spectroscopic Characterization: Detailed theoretical and experimental studies, including X-ray crystallography and advanced NMR techniques, would provide deeper insights into its structural and electronic properties.

Broader Impact on Advanced Chemical Synthesis and Functional Materials Development

The strategic placement of the phenyl and bromomethyl groups on the pyridine ring endows This compound with significant potential to impact advanced chemical synthesis and the design of novel functional materials.

In advanced chemical synthesis , this compound serves as a powerful building block for creating complex molecular architectures. Its ability to undergo facile derivatization makes it an ideal starting material for the synthesis of libraries of compounds for drug discovery and agrochemical research. The 2-phenylpyridine core is a known pharmacophore in various biologically active molecules, and the ability to introduce diverse functionalities at the 5-position via the bromomethyl handle is a key advantage in medicinal chemistry.

In the realm of functional materials development , 2-phenylpyridine derivatives are renowned for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The core structure is a classic ligand for forming highly efficient phosphorescent metal complexes, particularly with iridium(III). The functionalization at the 5-position, made possible by the reactivity of the bromomethyl group, allows for the fine-tuning of the electronic properties of these materials. This can lead to the development of new generations of emitters with improved efficiency, stability, and color purity.

Furthermore, the introduction of specific functional groups can be used to control the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices. The ability to systematically modify the periphery of the 2-phenylpyridine scaffold through the versatile chemistry of This compound opens up new avenues for the rational design of materials with tailored properties for a wide range of applications, from displays and lighting to sensors and photovoltaics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Bromomethyl)-2-phenylpyridine?

- Methodology : The compound is typically synthesized via bromination of 2-phenylpyridine derivatives. For example, radical bromination using N-bromosuccinimide (NBS) under reflux with a radical initiator (e.g., AIBN) in a solvent like CCl₄ can introduce the bromomethyl group. Alternatively, coupling reactions involving brominated intermediates (e.g., bromobenzene with pyridine derivatives) may be employed, leveraging organometallic reagents like phenyllithium for functionalization .

Q. How is this compound characterized analytically?

- Methodology : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the bromomethyl (-CH₂Br) and phenyl group positions.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography to resolve structural details, as demonstrated in calixarene derivatives functionalized with this compound .

- Chromatographic purity checks (HPLC or GC) to assess synthetic yield and byproduct formation .

Q. What are the primary reactivity patterns of the bromomethyl group in this compound?

- Methodology : The bromomethyl group acts as an electrophilic site, enabling nucleophilic substitution (e.g., with amines, azides, or thiols) to form C–N, C–S, or C–O bonds. For example, in nucleoside synthesis, bromomethyl derivatives undergo displacement reactions with azide ions under mild conditions (e.g., DMF, 50°C), followed by catalytic hydrogenation to yield amines .

Advanced Research Questions

Q. How is this compound utilized in supramolecular chemistry?

- Methodology : The compound serves as a key building block for functionalizing macrocyclic structures like calix[6]arenes. Its bromomethyl group reacts with phenolic oxygen atoms on calixarenes to form ether linkages, enabling precise control over cavity size and host-guest interactions. This application is critical in designing molecular sensors or catalysts .

Q. What strategies improve selectivity in bromomethylation reactions to minimize di-/polybrominated byproducts?

- Methodology :

- Temperature control : Maintaining reflux conditions (e.g., 80°C in CCl₄) to balance reaction kinetics and selectivity.

- Stoichiometric precision : Limiting NBS to 1.1 equivalents to avoid over-bromination.

- Radical scavengers : Adding inhibitors like BHT to terminate secondary radical pathways .

Q. How does structural modification of the pyridine ring impact biological activity?

- Methodology : Modifications (e.g., introducing electron-withdrawing groups or halogen atoms) alter electronic properties and binding affinity. For instance, bromine enhances lipophilicity and improves membrane permeability, as observed in nucleoside analogs where bromomethyl derivatives inhibit viral replication by targeting kinases .

Q. What are the challenges in handling and storing this compound?

- Methodology :

- Storage : Ambient temperatures in airtight, light-resistant containers to prevent decomposition.

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture-induced side reactions.

- Safety : Employ fume hoods and PPE due to potential lachrymatory effects and toxicity .

Q. How can halogen bonding between bromine and biomolecular targets be exploited in drug design?

- Methodology : The bromine atom participates in halogen bonding with electron-rich residues (e.g., carbonyl oxygen in proteins), enhancing binding specificity. Computational modeling (e.g., DFT or molecular docking) is used to predict interaction strengths, guiding the design of enzyme inhibitors or receptor modulators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products